![molecular formula C14H17BF2O2 B12443597 2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a difluorophenyl group. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-[(1E)-2-(2,4-difluorophenyl)ethenyl]boronic acid.
Reduction: 2-[(1E)-2-(2,4-difluorophenyl)ethenyl]borane.
Substitution: this compound derivatives with substituted aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound's boron-containing structure makes it a candidate for drug development. Boron compounds are known for their role in enhancing the bioavailability and stability of pharmaceuticals.
Case Study : Research indicates that boron compounds can improve the efficacy of certain anticancer agents by facilitating their delivery to tumor sites. The incorporation of difluorophenyl groups may enhance selectivity towards cancer cells due to increased lipophilicity and potential interactions with biological targets .
Organic Synthesis
The dioxaborolane moiety is utilized in various organic synthesis applications, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This reaction is pivotal in constructing complex organic molecules.
Table 1: Comparison of Dioxaborolane Applications in Organic Synthesis
Compound Type | Application | Reference |
---|---|---|
Dioxaborolanes | Suzuki Coupling | |
Boronic Acids | Cross-Coupling Reactions | |
Organoboron Compounds | Pharmaceutical Synthesis |
Materials Science
The unique properties of this compound also lend themselves to applications in materials science. Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Case Study : Research has shown that incorporating boron-containing compounds into polymer matrices can enhance thermal stability and mechanical strength. This is particularly relevant for developing advanced materials for electronics and photonics .
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the boronic ester group to an electrophilic carbon center, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the palladium catalyst and the coordination of the boronic ester group to the electrophilic carbon center.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with different substituents on the aromatic ring.
Uniqueness
2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties to the molecule. This makes it particularly useful in reactions requiring high reactivity and selectivity.
Biological Activity
The compound 2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C12H14B2F2O2
- Molecular Weight: 252.06 g/mol
- CAS Number: 917495-78-4
The presence of the difluorophenyl group is significant for its biological activity as it can influence the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In vitro Studies: A study evaluated the cytotoxic effects of various boron compounds against cancer cell lines. The results showed that the presence of difluorophenyl groups enhanced cytotoxicity in several cancer types, including breast and lung cancers. The compound demonstrated a half-maximal inhibitory concentration (IC50) in the micromolar range against these cell lines .
The proposed mechanism for the anticancer activity involves:
- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
- Targeting Specific Pathways: It may inhibit key signaling pathways involved in cancer cell survival and proliferation.
Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:
- Absorption and Distribution: The compound displays moderate solubility in aqueous solutions which is essential for oral bioavailability.
- Metabolic Stability: Preliminary studies indicate that metabolic stability is moderate when tested in human liver microsomes. This suggests a potential for significant drug interactions due to the involvement of cytochrome P450 enzymes .
Study 1: Efficacy Against Leishmaniasis
A recent study explored the efficacy of various boron compounds against Leishmania parasites. The results indicated that compounds with similar structures to this compound exhibited promising antiparasitic activity with an effective concentration (EC50) in the low micromolar range .
Study 2: Toxicity Profile
A toxicity assessment was conducted on animal models to evaluate the safety profile of the compound. The results showed a favorable safety margin with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile in humans .
Summary of Biological Activity
Properties
IUPAC Name |
2-[2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)9-12(10)17/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZXZTQQERUFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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